molecular formula C7H7N5O3 B3357535 7-Carboxymethylguanine CAS No. 73891-84-6

7-Carboxymethylguanine

Numéro de catalogue: B3357535
Numéro CAS: 73891-84-6
Poids moléculaire: 209.16 g/mol
Clé InChI: DUXOREVYDYHYSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-Carboxymethylguanine (7-CMGua) is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been identified in DNA from pancreatic acinar cells exposed to Azaserine .


Synthesis Analysis

Studies were undertaken to determine the identity of an azaserine:DNA adduct. The most probable adduct, this compound, was synthesized . A novel solid organic electrolyte (G7Li), a compound reminiscent of ion channels, was derived from regioisomeric N7-guanine-carboxylate conjugate and Li-ions .


Molecular Structure Analysis

The this compound molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

This compound (7-CMGua) and 7-(2’-carboxyethyl)guanine (7-CEGua) are DNA adducts that potentially could be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), respectively . Metabolic activation of NSAR by methyl hydroxylation would produce a DNA carboxymethylating agent while similar metabolism of MNPA would produce a carboxyethylating agent, each of which would be expected to react at the 7 position of guanine to give this compound (7-CMG) and 7-carboxyethylguanine (7-CEG), respectively .


Physical and Chemical Properties Analysis

The this compound molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .

Applications De Recherche Scientifique

Detection in Human Liver DNA

Studies have found that while 7-Carboxymethylguanine (7-CMG) itself may not be detectable in human liver DNA, related compounds such as 7-(2'-carboxyethyl)guanine (7-CEG) have been ubiquitously identified. These findings, derived from analyses using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry, highlight the presence of DNA adducts potentially formed from carcinogenic nitrosamines or other sources like acrylic acid, which is a plausible endogenous precursor to these adducts (Cheng, Wang, Villalta, & Hecht, 2010).

Identification in Pancreatic Acinar Cells

Research has identified 7-CMG in DNA from pancreatic acinar cells exposed to azaserine. This finding supports models of azaserine metabolism resulting in DNA carboxymethylation and suggests a potential role of 7-CMG in the biological effects of azaserine (Zurlo, Curphey, Hiley, & Longnecker, 1982).

Carcinogenic Nitrosamine Metabolism

Further studies have investigated the role of carcinogenic nitrosamines like N-nitrososarcosine and 3-(methylnitrosamino)propionic acid in potentially leading to DNA adducts such as 7-CMG. Analytical methods developed to quantify these adducts in human liver DNA shed light on the metabolic pathways of these carcinogens and their impact on DNA modification (Wang, Cheng, Chen, Villalta, & Hecht, 2010).

Formation from N-Nitroso-Bile Acid Conjugates

The reaction of 14C-N-Nitrosoglycocholic acid with calf thymus DNA has been shown to produce several carboxymethylated adducts including 7-CMG. This research highlights the potential for monitoring endogenous formation of such compounds and their significance in biological systems (Shuker, Howell, & Street, 1987).

PARP-1 Inhibitor Mechanisms

Studies on compounds like 7-Methylguanine, a close relative of 7-CMG, have explored their potential as inhibitors of DNA repair enzymes such as PARP-1. This research has implications for the development of anticancer drugs and understanding the molecular dynamics and interactions involved in DNA modification and repair (Nilov et al., 2020).

Mécanisme D'action

The most probable adduct, 7-carboxymethylguanine, was synthesized. DNA isolated from pancreatic acinar cells treated in culture with [14C]azaserine was hydrolyzed under neutral conditions to liberate N-alkylated purines . These results suggest that azaserine metabolism in acinar cells results in carboxymethylation of DNA, supporting previously proposed models of azaserine degradation .

Orientations Futures

The detection of 7-Carboxymethylguanine in human liver DNA suggests the ubiquitous presence of 7-CEGua in human liver DNA . This work not only provides new avenues for future nanopore detection development, but also offers a foundation for the construction of more advanced DNA information processing technologies .

Propriétés

IUPAC Name

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOREVYDYHYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70224473
Record name 7-Carboxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73891-84-6
Record name 7-Carboxymethylguanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Carboxymethylguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70224473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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